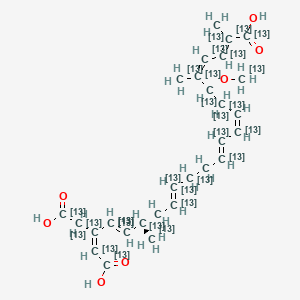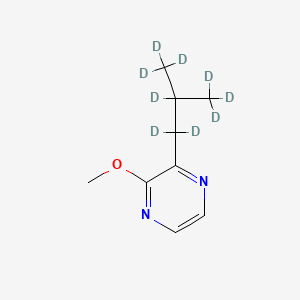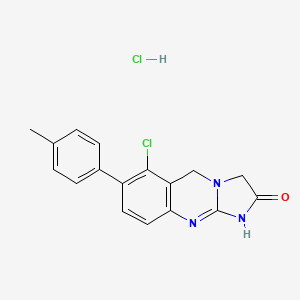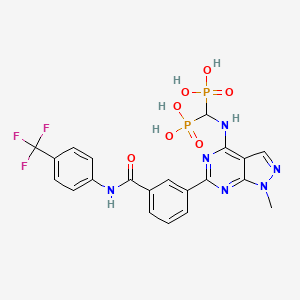
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid is a complex organic compound characterized by multiple double bonds and carbon-13 isotopic labeling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of double bonds and the incorporation of carbon-13 isotopes. Typical synthetic routes may involve:
Step 1: Formation of the initial carbon backbone through aldol condensation or Wittig reaction.
Step 2: Introduction of double bonds via selective hydrogenation or dehydrogenation.
Step 3: Incorporation of carbon-13 isotopes using labeled precursors.
Step 4: Final functionalization to introduce hydroxycarbonyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to promote selective reactions.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds using hydrogen gas and a palladium catalyst.
Substitution: Replacement of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a labeled tracer in reaction mechanism studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
- (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonylmethyl)-6-methoxy-2,5,17-trimethyl-docosa-2,4,8,10,14,18,20-heptaenedioic acid
Uniqueness
The uniqueness of (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific studies.
Propriétés
Formule moléculaire |
C28H38O7 |
|---|---|
Poids moléculaire |
514.39 g/mol |
Nom IUPAC |
(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(hydroxycarbonyl(113C)methyl)-6-(113C)methoxy-2,5,17-tri((113C)methyl)(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,21,22-13C22)docosa-2,4,8,10,14,18,20-heptaenedioic acid |
InChI |
InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1,24+1,25+1,26+1,27+1,28+1 |
Clé InChI |
SHCXABJSXUACKU-LGIAGIHQSA-N |
SMILES isomérique |
[13CH3][13C@@H]([13CH2]/[13CH]=[13CH]/[13CH2][13CH2]/[13CH]=[13CH]/[13CH]=[13CH]\[13CH2][13C@H](/[13C](=[13CH]\[13CH]=[13C](/[13CH3])\[13C](=O)O)/[13CH3])O[13CH3])/[13CH]=[13CH]/[13C](=[13CH]\[13C](=O)O)/[13CH2][13C](=O)O |
SMILES canonique |
CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)










![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)


